Fasudil dihydrochloride

Vue d'ensemble

Description

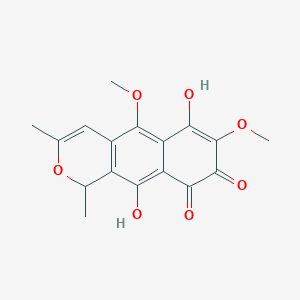

La néplanocine A est un analogue cyclopenténylique de l'adénosine d'origine naturelle. Elle a été isolée pour la première fois à partir du filtrat de culture du micro-organisme Ampullariella regularis. Malgré son activité antibactérienne et antifongique minimale, la néplanocine A a montré une cytotoxicité significative contre les cellules de lymphome cultivées et une activité antitumorale notable chez la souris .

Applications De Recherche Scientifique

La néplanocine A a un large éventail d'applications en recherche scientifique. C'est un inhibiteur puissant de la S-adénosylhomocystéine hydrolase, ce qui la rend précieuse pour étudier les processus de méthylation. Elle a montré des propriétés antivirales, antiparasitaires et anticancéreuses significatives. Des dérivés de la néplanocine A ont été identifiés comme des inhibiteurs sélectifs de la réplication du virus de l'hépatite B . De plus, elle a été utilisée dans la conception et la synthèse d'analogues de nucléosides flexibles pour étudier leurs activités antiprotozoaires potentielles .

Mécanisme d'action

La néplanocine A exerce ses effets en inhibant la S-adénosylhomocystéine hydrolase, une enzyme impliquée dans l'hydratation réversible de la S-adénosylhomocystéine en adénosine et en homocystéine. Cette inhibition conduit à une accumulation de S-adénosylhomocystéine, ce qui inhibe à son tour les méthyltransférases, perturbant diverses voies biochimiques . Les dérivés de la néplanocine A inhibent également l'expression de l'ARN du virus de l'hépatite B à partir de l'ADNccc .

Mécanisme D'action

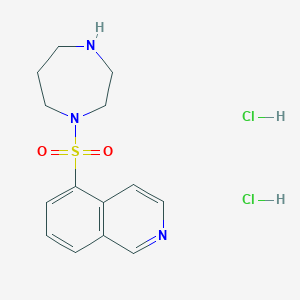

Fasudil dihydrochloride, also known as HA-1077 dihydrochloride, 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride, or simply HA-1077, is a potent Rho-kinase inhibitor and vasodilator .

Target of Action

Fasudil primarily targets the Rho-kinases ROCK1 and ROCK2 . These kinases play a crucial role in mediating vasoconstriction and vascular remodeling, which are key processes in the pathogenesis of pulmonary hypertension .

Mode of Action

Fasudil interacts with its targets by inhibiting the activity of Rho-kinases . This inhibition leads to a decrease in myosin light chain (MLC) phosphatase activity and a reduction in vascular smooth muscle contraction . This interaction results in vasodilation, which is the widening of blood vessels .

Biochemical Pathways

Fasudil affects the RhoA/Rho kinase (ROCK) pathway, which plays a crucial role in regulating the trabecular meshwork and canal of Schlemm’s aqueous humor outflow . By inhibiting ROCK, fasudil reduces the expression and activity of angiotensin-converting enzyme (ACE) and angiotensin-II (Ang-II), leading to a decrease in pulmonary vascular pressure . It also increases the expression of endothelial nitric oxide synthase (eNOS), contributing to an increase in nitric oxide (NO) level to enhance vasodilation .

Pharmacokinetics

It is known that fasudil has a half-life of 076 hours, and its active metabolite, hydroxyfasudil, has a half-life of 466 hours .

Result of Action

Fasudil’s action results in several molecular and cellular effects. It enhances barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . It also increases the expression of the tight junction protein claudin-5 . Furthermore, fasudil has been shown to improve memory in normal mice, identifying it as a potential treatment for age-related or neurodegenerative memory loss .

Analyse Biochimique

Biochemical Properties

Fasudil dihydrochloride is a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . This compound inhibits ROCK1 with a Ki of 0.33 μM, and inhibits ROCK2, PKA, PKC, PKG with IC50 values of 0.158 μM, 4.58 μM, 12.30 μM, and 1.650 μM respectively .

Cellular Effects

This compound has been shown to have various effects on different types of cells. For instance, it has been found to increase cellular impedance, enhance barrier properties in a concentration-dependent manner, and increase the expression of the tight junction protein claudin-5 . In human pulmonary arterial smooth muscle cells, this compound treatment led to a decrease in cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . By inhibiting ROCK, this compound reduces circulating ACE and Ang-II, leading to a decrease in pulmonary vascular pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, treatment with this compound increased cellular impedance and enhanced barrier properties in a concentration-dependent manner . It also increased the expression of the tight junction protein claudin-5 over time .

Dosage Effects in Animal Models

In animal models, this compound has been shown to exert cardioprotective effects . It was found to reduce myocardial infarct size, lower levels of cardiac enzymes and cardiac troponin T, and improve systolic and diastolic functions .

Metabolic Pathways

This compound is involved in the RhoA/Rho kinase (ROCK) pathway . By inhibiting ROCK, this compound can influence various metabolic processes, including vasoconstriction and vascular remodeling .

Méthodes De Préparation

La néplanocine A peut être synthétisée à partir du D-ribose par une méthode chimioenzymatique. La synthèse implique un processus en 13 étapes à partir de l'acide carboxylique, qui est converti en amine en route vers la néplanocine A . Une autre méthode implique la réaction du (-)-5-O-benzyl-2,3-O-isopropylidène-D-ribolactonle avec du diméthylméthylphosphonate de lithium dans le THF, suivie d'une série de réactions comprenant des étapes de benzoylation, d'oxydation et de réduction .

Analyse Des Réactions Chimiques

La néplanocine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le diméthylméthylphosphonate de lithium, le chlorure de benzoyle et le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent l'hémikétale, le dibenzoate acyclique et le dicétophosphonate .

Comparaison Avec Des Composés Similaires

La néplanocine A est similaire à d'autres analogues carbocycliques de l'adénosine tels que l'aristeromycine et la 3-déazanéplanocine A. Ces composés partagent des mécanismes d'action similaires et ont montré des propriétés antivirales, antiparasitaires et anticancéreuses significatives . La néplanocine A est unique en son genre en raison de son inhibition puissante de la S-adénosylhomocystéine hydrolase et de son inhibition sélective de la réplication du virus de l'hépatite B .

Propriétés

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXXIYDYFSNHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880058 | |

| Record name | HA 1077 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203911-27-7 | |

| Record name | HA 1077 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of HA-1077?

A: HA-1077 is a potent and selective inhibitor of Rho-associated protein kinases (ROCKs), specifically ROCK1 and ROCK2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does HA-1077 interact with ROCKs?

A: While the precise binding mechanism of HA-1077 to ROCKs hasn't been fully elucidated in the provided research, it's known to competitively inhibit the kinase activity of ROCKs, preventing the phosphorylation of downstream targets. [, , ]

Q3: What are the downstream effects of ROCK inhibition by HA-1077?

A3: ROCK inhibition by HA-1077 leads to a variety of downstream effects, primarily related to the actin cytoskeleton. These include:

- Reduced myosin light chain (MLC) phosphorylation: This leads to decreased actomyosin contractility and relaxation of smooth muscle cells. [, , , , , ]

- Suppressed stress fiber formation: HA-1077 disrupts the formation of actin stress fibers, leading to changes in cell morphology and reduced cell migration. [, , , ]

- Inhibition of focal adhesion assembly: ROCK inhibition affects the formation and turnover of focal adhesions, further impacting cell adhesion and migration. [, , ]

- Modulation of gene expression: HA-1077 can influence gene expression, particularly of genes involved in apoptosis and cell survival. [, ]

Q4: What are the functional consequences of HA-1077's effects on the actin cytoskeleton?

A4: By impacting the actin cytoskeleton, HA-1077 demonstrates a range of effects on cellular processes, including:

- Reduced smooth muscle contraction: This has implications for conditions like hypertension, vasospasm, and bladder dysfunction. [, , , , , ]

- Inhibition of cell migration and invasion: This is relevant to cancer research, as it suggests HA-1077 could potentially limit tumor cell metastasis. [, , , , ]

- Promotion of neurite outgrowth: This suggests potential applications in neurodegenerative diseases. [, , ]

- Modulation of endothelial permeability: This has implications for inflammation and vascular diseases. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)

![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)